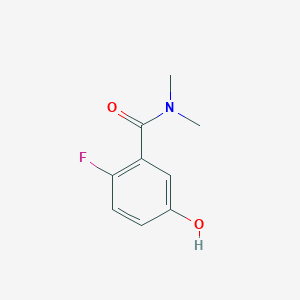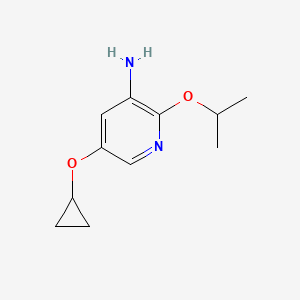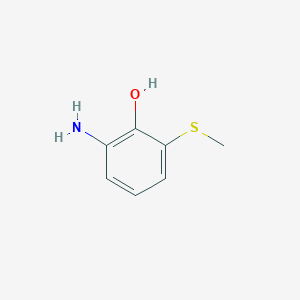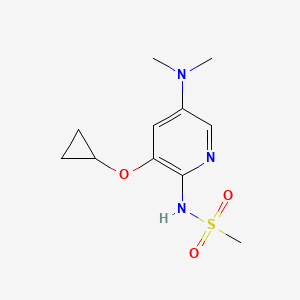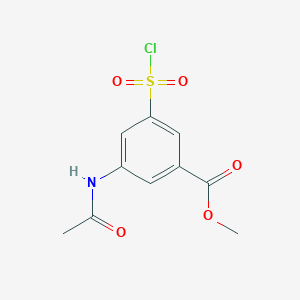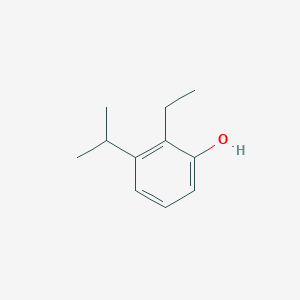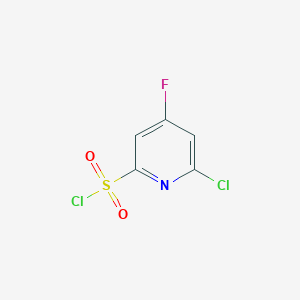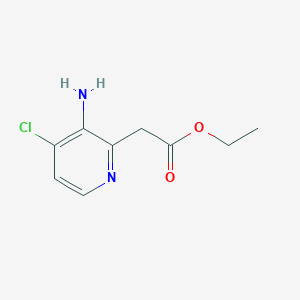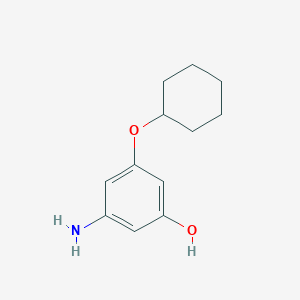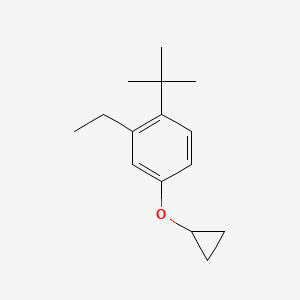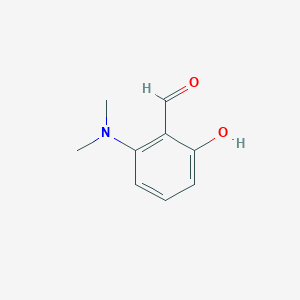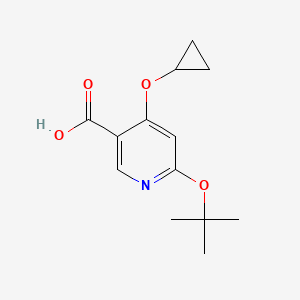
6-Tert-butoxy-4-cyclopropoxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butoxy-4-cyclopropoxynicotinic acid is an organic compound with the molecular formula C13H17NO4 It is a derivative of nicotinic acid, featuring tert-butoxy and cyclopropoxy substituents on the nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butoxy-4-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups using tert-butyl groups, followed by cyclopropylation of the nicotinic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butoxy-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Tert-butoxy-4-cyclopropoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 6-tert-butoxy-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the tert-butoxy and cyclopropoxy substituents.
6-Tert-butoxy-4-methoxynicotinic Acid: A similar compound with a methoxy group instead of a cyclopropoxy group.
4-Cyclopropoxynicotinic Acid: A derivative with only the cyclopropoxy substituent.
Uniqueness
6-Tert-butoxy-4-cyclopropoxynicotinic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-6-10(17-8-4-5-8)9(7-14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
JNHYSDSPHPWWBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



